5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Catalog No.
S1527450
CAS No.
42965-55-9
M.F
C4H6N4O6S-2
M. Wt
238.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Diamino-2,4-dihydroxypyrimidine sulfate

CAS Number

42965-55-9

Product Name

5,6-Diamino-2,4-dihydroxypyrimidine sulfate

IUPAC Name

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid

Molecular Formula

C4H6N4O6S-2

Molecular Weight

238.18 g/mol

InChI

InChI=1S/C4H6N4O2.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4)

InChI Key

IKARJSDZQCSEJX-UHFFFAOYSA-N

SMILES

C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O

Synonyms

5,6-Diamino-2,4(1H,3H)-pyrimidinedione Sulfate; 4,5-Diaminouracil Sulfate; 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate; NSC 264289; NSC 3102; NSC 42280;

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N.[O-]S(=O)(=O)[O-]
  • Pyrimidine Analogue: 5,6-Diaminouracil sulfate is a derivative of uracil, one of the five nucleobases found in RNA. Nucleobase analogues are sometimes studied for their potential to interfere with nucleic acid function or metabolism . This could be relevant in areas like antiviral research or development of anti-cancer agents.

  • Hydrogen Bonding: The molecule possesses several functional groups capable of hydrogen bonding, which is a crucial interaction in biological systems. Researchers might study how this compound interacts with other molecules through hydrogen bonding . This could be useful in fields like protein-ligand interaction studies or crystallography.

  • Organic Chemistry: As a diaminopyrimidine derivative, 5,6-Diaminouracil sulfate might be of interest to synthetic organic chemists for its potential use in organic synthesis or development of new functional molecules .

5,6-Diamino-2,4-dihydroxypyrimidine sulfate is a chemical compound characterized by its molecular formula C8H12N8O4H2SO42H2OC_8H_{12}N_8O_4·H_2SO_4·2H_2O and a molecular weight of approximately 418.34 g/mol. It appears as a light yellow to brown powder or crystalline solid and is soluble in water. This compound is known for its role in biochemical research, particularly in studies related to nucleic acids and enzyme activity .

Involving pyrimidine derivatives. Key steps often include:
  • Formation of the pyrimidine ring.
  • Introduction of amino and hydroxyl groups via substitution reactions.
  • Sulfation to produce the sulfate derivative.
  • Biological Synthesis: Some studies suggest that microbial fermentation processes may yield this compound as a secondary metabolite, although detailed methodologies are less documented compared to chemical synthesis .
  • 5,6-Diamino-2,4-dihydroxypyrimidine sulfate exhibits notable biological activities. It has been studied for its potential as an antimetabolite, which can inhibit nucleotide synthesis by mimicking natural substrates. This property makes it relevant in cancer research and treatment strategies aimed at disrupting DNA replication and repair processes. Additionally, it has shown promise in enhancing the activity of certain enzymes involved in metabolic pathways .

    5,6-Diamino-2,4-dihydroxypyrimidine sulfate finds applications in various fields:

    • Pharmaceutical Research: Used as a biochemical tool in drug development and testing due to its enzymatic interactions.
    • Agricultural Chemistry: Potentially useful as a growth regulator or herbicide precursor.
    • Biochemistry: Employed in studies related to nucleic acid metabolism and enzyme kinetics.

    Its unique properties make it valuable for both academic research and practical applications .

    Interaction studies involving 5,6-diamino-2,4-dihydroxypyrimidine sulfate focus on its binding affinity with various enzymes and receptors. Research indicates that it may interact with enzymes involved in nucleotide synthesis pathways, potentially inhibiting their activity. These interactions are crucial for understanding its mechanism of action and therapeutic potential against diseases characterized by rapid cell proliferation, such as cancer .

    Several compounds share structural similarities with 5,6-diamino-2,4-dihydroxypyrimidine sulfate. Here are some notable examples:

    Compound NameMolecular FormulaUnique Features
    5,6-Diaminouracil sulfateC8H14N8O8SC_8H_{14}N_8O_8SContains an additional carbonyl group; used in antiviral research.
    4,5-Diamino-2,6-dihydroxypyrimidine sulfateC4H8N4O6SC_4H_{8}N_{4}O_{6}SDifferent substitution pattern; studied for similar biological activities.
    5-Amino-2-hydroxypyrimidineC4H6N4O3C_4H_6N_4O_3Lacks sulfation; simpler structure with distinct reactivity.

    These compounds highlight the diversity within pyrimidine derivatives while emphasizing the unique functional groups present in 5,6-diamino-2,4-dihydroxypyrimidine sulfate that contribute to its specific biological activities and applications .

    Related CAS

    3240-72-0 (Parent)

    Other CAS

    42965-55-9

    General Manufacturing Information

    2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1): INACTIVE

    Dates

    Modify: 2023-08-15

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